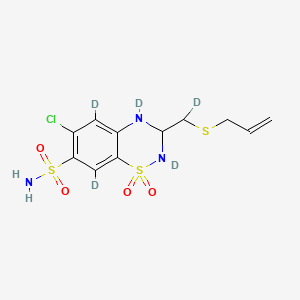![molecular formula C₂₃H₃₀O₄ B1147244 [(3R,8R,9S,10R,13S)-17-アセチルオキシ-10,13-ジメチル-2,3,4,7,8,9,11,12-オクタヒドロ-1H-シクロペンタ[a]フェナントレン-3-イル] アセテート CAS No. 34635-42-2](/img/structure/B1147244.png)
[(3R,8R,9S,10R,13S)-17-アセチルオキシ-10,13-ジメチル-2,3,4,7,8,9,11,12-オクタヒドロ-1H-シクロペンタ[a]フェナントレン-3-イル] アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol is a steroidal compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple double bonds and acetate groups
科学的研究の応用
3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and cancer.
Industry: It is utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
Target of Action
The compound, also known as [(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, is a structural analogue of DHT (5α-androstan-17β-ol-3-one). It is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . The primary targets of this compound are likely to be the same as those of DHT, which include the androgen receptor (AR) and estrogen receptors (ERs), specifically ERβ .
Mode of Action
Instead, it acts as a selective, high-affinity agonist of the ERβ . This means it binds to the ERβ and activates it, leading to a series of downstream effects. It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .
Biochemical Pathways
Upon binding to ERβ, the compound can influence several biochemical pathways. For example, it can positively regulate oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation can have various effects, including antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .
Result of Action
The activation of ERβ by the compound can lead to various molecular and cellular effects. For example, it can have antiproliferative effects against prostate cancer cells . It can also enhance α-secretase activity by up-regulating the protein levels of A distintegrin and metalloprotease 10 and tumor necrosis factor-α-converting enzyme .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol typically involves multi-step organic reactions. One common method includes the acetylation of androsta-5,14,16-triene-3,17-diol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Androsta-5,14,16-triene-3,17-dione
Reduction: Androsta-5,14,16-triene-3,17-diyl diol
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
Similar Compounds
- Androsta-5,14,16-triene-3,17-diol
- Androsta-5,14,16-triene-3,17-dione
- Androsta-5,14,16-triene-3,17-diyl monoacetate
Uniqueness
3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol is unique due to its dual acetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
IUPAC Name |
[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRPYWDJVVVTSE-WBZBWJJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4(C(=CC=C4OC(=O)C)[C@@H]3CC=C2C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747585 |
Source


|
| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34635-42-2 |
Source


|
| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)



